Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Lipophilicity LogP Membrane permeability

Kinase inhibitor programs require validated scaffolds with confirmed target engagement. The 4-methylthiazole-1,2,4-oxadiazole core is the pharmacophore of TASP0415914 (PI3Kγ IC50=29 nM), providing a proven hinge-binding motif for focused library design. This building block (≥98% purity) features an ethyl ester handle for rapid diversification via hydrolysis/amide coupling. TPSA 78.11 Ų and LogP 1.68 support cell permeability, including potential CNS applications. Available in gram-to-kilogram quantities for lead optimization and fragment-based discovery.

Molecular Formula C9H9N3O3S
Molecular Weight 239.25 g/mol
Cat. No. B13637045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC9H9N3O3S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=C(N=CS2)C
InChIInChI=1S/C9H9N3O3S/c1-3-14-9(13)7-11-8(15-12-7)6-5(2)10-4-16-6/h4H,3H2,1-2H3
InChIKeyROWNAEOTYLRQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate – Heterocyclic Building Block Overview


Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342173-53-8) is a heterocyclic compound comprising a 1,2,4-oxadiazole core, a 4-methyl-1,3-thiazole substituent at the 5-position, and an ethyl ester at the 3-position . This 4-methylthiazole-oxadiazole scaffold constitutes the central pharmacophore of the clinically evaluated PI3Kγ inhibitor TASP0415914 (IC50 = 29 nM), positioning the compound as a strategic intermediate for kinase inhibitor programs [1]. With a molecular formula of C9H9N3O3S, molecular weight of 239.25 g/mol, and a computed LogP of approximately 1.68, the compound offers a favorable balance of lipophilicity and polarity for membrane permeability while retaining synthetic tractability via the ethyl ester handle .

Core scaffold of reported PI3Kγ inhibitor series (TASP0415914 context)
Ethyl ester handle supports direct amide/ester library synthesis
Computed LogP/TPSA balance for cell permeability screening studies

Why Generic Substitution Fails for This Scaffold


The compound occupies a narrow but critical chemical space that closest analogs cannot recapitulate without compromising key molecular properties. Three structural features are individually addressable but combinatorially scarce: (1) the 1,2,4-oxadiazole regioisomer (not the 1,3,4 or 1,2,5 variants), which dictates metabolic stability and hydrogen-bonding geometry [1]; (2) the 4-methyl group on the thiazole ring, which in the TASP0415914 series was essential for PI3Kγ potency, with des-methyl analogs showing reduced activity [2]; and (3) the ethyl ester at the 3-position, which provides a 0.3–0.6 LogP unit increase over the corresponding carboxylic acid, modulating permeability and enabling late-stage diversification . Substituting the thiazole sulfur with an additional nitrogen (thiadiazole analog) raises TPSA from 78.11 to 91 Ų, altering CNS penetration potential . These orthogonal differentiation axes mean that a decision to substitute generically would alter at least two physicochemical and pharmacophoric parameters simultaneously, confounding SAR interpretation.

! 1,2,4-oxadiazole regioisomer (not 1,3,4 or 1,2,5) may alter metabolic stability and H-bonding geometry.
! 4-methyl absence may shift kinase potency profile; des-methyl analogs show reported reduced activity.
! Carboxylic acid vs. ester changes lipophilicity and synthetic flexibility, complicating SAR interpretation.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over the 1,2,3-Thiadiazole Analog

The target compound exhibits a computed LogP of 1.68, representing a 0.61 log unit increase over the 1,2,3-thiadiazole congener (LogP 1.07) and a 0.28 log unit increase over the non-methylated thiazole analog (XLogP3 1.4) [1]. This higher lipophilicity, primarily conferred by the 4-methyl group on the thiazole ring combined with the thiazole sulfur (vs. thiadiazole N=N), is expected to enhance passive membrane permeability according to Lipinski guidelines and the mean LogP of oral drugs (approximately 2.5–3.5), positioning the compound closer to the optimal range for cellular uptake [2].

Lipophilicity Profile
Cross-study comparable
+0.61 LogP
vs. thiadiazole analog
Reported LogP difference supports permeability screening fit.
Computed values; experimental confirmation pending.
Lipophilicity LogP Membrane permeability Drug-likeness

Lower TPSA vs. Thiadiazole Analog for CNS Penetration

The target compound has a calculated TPSA of 78.11 Ų, which is 12.89 Ų lower than the 1,2,3-thiadiazole analog (TPSA 91 Ų) . The replacement of the thiadiazole N=N unit with the thiazole C=S unit reduces hydrogen bond acceptor count and polar surface area. Compounds with TPSA < 90 Ų are generally considered to have favorable CNS penetration potential, placing the target compound below this threshold while the thiadiazole analog sits at the boundary [1]. The non-methylated thiazole analog shows TPSA values of 106 Ų (PubChem/Kuujia), further highlighting the favorable TPSA profile of the 4-methylthiazole variant [2].

TPSA Comparison
Cross-study comparable
78.11 Ų vs. 91 Ų
Δ −12.89 Ų (thiadiazole analog)
TPSA below 90 Ų threshold supports CNS penetration screening fit.
Standardized measurement recommended.
TPSA CNS penetration Blood-brain barrier Drug design

4-Methylthiazole Pharmacophore Validation by PI3Kγ Kinase SAR

The 4-methylthiazol-5-yl-1,2,4-oxadiazole scaffold shared by the target compound constitutes the core pharmacophore of TASP0415914, a potent and orally active PI3Kγ inhibitor with an IC50 of 29 nM in biochemical assays and 294 nM in cellular Akt phosphorylation assays [1]. In the original SAR study, the 4-methyl substituent on the thiazole ring was essential for maintaining PI3Kγ potency; replacement with hydrogen or isomeric methyl positions led to reduced inhibitory activity [1]. The target compound, bearing this identical 4-methylthiazole-1,2,4-oxadiazole connectivity, provides the validated kinase-binding scaffold in a synthetically tractable ester form suitable for diversification at both the oxadiazole 3-position (via ester hydrolysis/amidation) and the thiazole 2-position (via C–H functionalization) [2]. In contrast, the isothiazole analog (CAS 2138215-15-1) and thiadiazole analog (CAS 1481026-44-1) alter the heterocyclic electronics and geometry, disrupting the precise hydrogen-bonding network required for PI3Kγ inhibition [1].

Scaffold Validation
Class-level inference
Core scaffold of TASP0415914 (reported PI3Kγ IC50 29 nM); des-methyl analogs show reduced potency.
Reported scaffold context; may support PI3K pathway inhibitor design.
Target compound not directly tested.
PI3Kγ Kinase inhibition 4-Methylthiazole SAR TASP0415914

Ethyl Ester vs. Free Carboxylic Acid: Synthetic Versatility

The target compound (ethyl ester, MW 239.25, LogP 1.68) differs from its free acid counterpart 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (MW 211.20) in both molecular weight (+28.05 Da) and lipophilicity (estimated LogP difference of approximately +0.5 to +1.0 units based on analogous ester/acid pairs) . The ethyl ester serves as a masked carboxylic acid, enabling orthogonal deprotection under mild basic conditions (LiOH, NaOH) to reveal the free acid for amide coupling, or direct transesterification and aminolysis to access diverse amide and hydrazide libraries [1]. This synthetic flexibility contrasts with the free acid, which requires activation (e.g., HATU, EDC) for coupling and may exhibit lower solubility in organic solvents [1]. Commercially, the ethyl ester is offered at ≥98% purity by multiple suppliers (Fluorochem, ChemScene, Leyan), whereas the corresponding free acid has more limited availability and lower documented purity specifications .

Ester vs. Acid
Cross-study comparable
Ethyl ester: MW 239.25, direct diversification
Acid: requires activation; estimated ΔLogP +0.5–1.0
Ester form supports library synthesis without pre-activation.
Purity ≥98% from multiple suppliers reported.
Ethyl ester Synthetic intermediate Prodrug Derivatization LogP

Thiazole vs. Isothiazole Connectivity and Pharmacophoric Geometry

The target compound features a 1,3-thiazole ring connected at the 5-position to the oxadiazole, presenting the thiazole sulfur and nitrogen atoms in a 1,3-relationship. The isothiazole analog (CAS 2138215-15-1, ethyl 5-(1,2-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate) has a 1,2-thiazole ring connected at the 4-position, resulting in a fundamentally different spatial presentation of the sulfur atom and altered C–S–C bond angles (approximately 89° in 1,2-thiazole vs. 86° in 1,3-thiazole) [1][2]. While both compounds share the oxadiazole-ester motif and have identical molecular weight (225.22 g/mol) and LogP (XLogP3 1.4), the difference in sulfur position relative to the oxadiazole ring changes the vector of the sulfur lone pair, which can critically affect sulfur–π interactions and hydrogen bonding to protein backbone amides [3]. The 4-methyl group on the target compound further distinguishes it, increasing molecular weight to 239.25 g/mol and adding steric bulk adjacent to the thiazole-oxadiazole junction that can influence dihedral angle and target binding conformation [1].

Thiazole Connectivity
Cross-study comparable
1,3-thiazole (5-linked) vs. 1,2-thiazole (4-linked)
C–S–C angle ~86° vs. ~89°; altered sulfur geometry
Sulfur position may alter kinase hinge-binding interactions.
Structural comparison based on computed properties.
Regiochemistry Isothiazole Thiazole connectivity Molecular recognition Scaffold hopping

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis for PI3K and EGFR Pathways

The 4-methylthiazole-1,2,4-oxadiazole scaffold is the core pharmacophore of TASP0415914 (PI3Kγ IC50 = 29 nM), establishing its credentials for kinase hinge-binding [1]. Researchers building focused kinase inhibitor libraries can exploit the ethyl ester as a diversification point: hydrolysis to the carboxylic acid followed by HATU-mediated amide coupling with diverse amines, or direct aminolysis to generate amide libraries in a single step [2]. The 4-methyl group on thiazole, validated in the TASP0415914 SAR as potency-enhancing, should be retained; the thiazole 2-position offers an additional vector for C–H functionalization or halogenation to explore kinase selectivity [1][3]. The favorable TPSA (78.11 Ų) and LogP (1.68) support cell permeability in both peripheral and CNS targets .

CNS-Penetrant Probe Development with Low TPSA

With a TPSA of 78.11 Ų—below the 90 Ų threshold associated with blood-brain barrier penetration—and a LogP of 1.68 that provides sufficient lipophilicity without excessive plasma protein binding, this compound is an attractive starting scaffold for CNS-targeted chemical probes [1][2]. The 1,2,4-oxadiazole ring has established metabolic stability advantages over ester and amide bioisosteres in CNS programs [3]. Researchers should consider late-stage diversification at the ester position to modulate efflux transporter susceptibility (e.g., P-glycoprotein) while monitoring TPSA to remain within CNS drug-like space [2].

Agrochemical Lead Generation with Fungicidal Oxadiazoles

1,2,4-Oxadiazole derivatives containing thiazole moieties have demonstrated antifungal activity against phytopathogenic fungi and nematicidal activity in crop protection settings [1]. The ethyl ester of the target compound provides a convenient handle for introducing amide fragments known to enhance fungicidal potency in oxadiazole series [1]. The 4-methylthiazole group may improve metabolic stability in plant and soil environments compared to unsubstituted thiazole analogs, though experimental validation is required [2]. The commercial availability at ≥98% purity from multiple suppliers supports gram-to-kilogram scale-up for agrochemical lead optimization [3].

Fragment-Based Drug Discovery as a Privileged Scaffold

With a molecular weight of 239.25 g/mol and 16 heavy atoms, the compound fits within fragment library criteria (MW < 300, heavy atom count ≤ 18) [1]. The 1,2,4-oxadiazole ring provides multiple hydrogen-bond acceptor sites (7 total acceptors) for target engagement, while the 4-methylthiazole introduces a sulfur atom suitable for anomalous scattering in X-ray crystallography [2]. The ethyl ester can be hydrolyzed to the acid for SPR immobilization via amine coupling, or retained for soaking experiments. The scaffold's prior validation in PI3Kγ inhibition provides binding-mode hypotheses that can guide fragment evolution [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Scaffold diversification via ethyl ester handle
PI3K/Akt/mTOR pathway SAR context
CNS-penetrant probe development
TPSA below 90 Ų threshold; balanced LogP
Blood-brain barrier permeability screening
Agrochemical lead optimization
Oxadiazole-thiazole scaffold; ester diversification
Antifungal/nematicidal activity screening
Fragment-based drug discovery
MW < 300 Da; sulfur for anomalous scattering
SPR immobilization and crystallography fit
Quote Request

Request a Quote for Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.